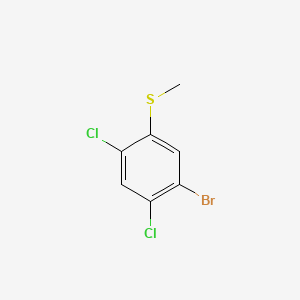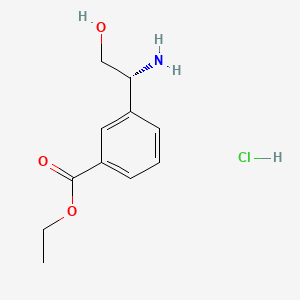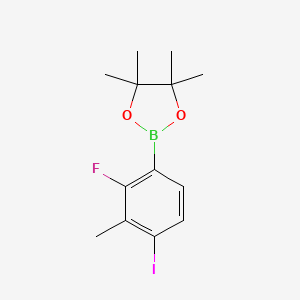![molecular formula C15H12O5 B14026412 Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with a hydroxyl group at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position. This structural motif is found in various natural products and synthetic compounds with significant pharmaceutical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole core.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents such as sodium hydroxide or other hydroxylating agents.
Phenylation: The phenyl group is introduced at the 2nd position through a palladium-catalyzed cross-coupling reaction.
Esterification: The carboxyl group at the 5th position is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts like palladium or copper.
Major Products
Oxidation: Formation of 7-oxo-2-phenylbenzo[d][1,3]dioxole-5-carboxylate.
Reduction: Formation of 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate: Lacks the phenyl group at the 2nd position.
7-Hydroxy-2,2-diphenylbenzo[d][1,3]dioxole-5-carboxylic acid methyl ester: Contains an additional phenyl group at the 2nd position.
Uniqueness
Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2nd position enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H12O5 |
|---|---|
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI-Schlüssel |
PLDQJDMALUSFHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
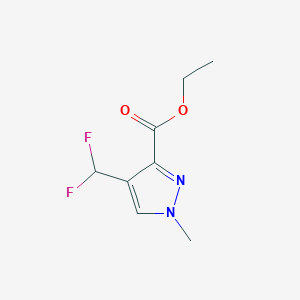
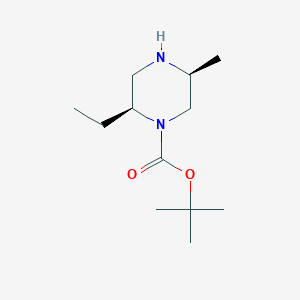
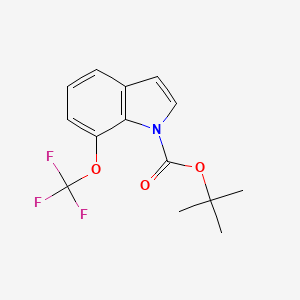
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
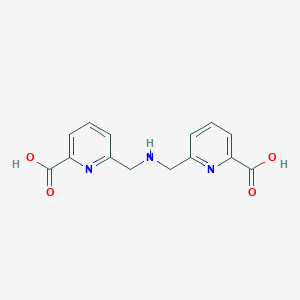
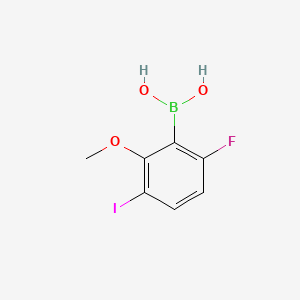
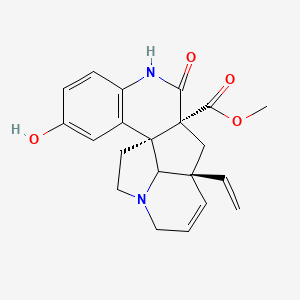
![tert-butyl N-[5-(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-1-yl]carbamate](/img/structure/B14026368.png)
